N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
CAS No.: 953174-04-4
Cat. No.: VC11876507
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953174-04-4 |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H18N2O3/c1-23-17-9-5-6-14(10-17)13-20-19(22)12-16-11-18(24-21-16)15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,22) |
| Standard InChI Key | RTBAWGPTSMLSBF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Introduction
N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a complex organic compound with a molecular weight of 322.4 g/mol and a CAS number of 953174-04-4 . This compound combines various functional groups, including an oxazole ring, a phenyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Biological and Chemical Applications
While specific biological or chemical applications of N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide are not detailed in the current literature, compounds with similar structures often exhibit potential in pharmaceuticals or as intermediates in organic synthesis. The presence of an oxazole ring and aromatic groups suggests potential for biological activity, such as antimicrobial or anticancer properties, although this would require further investigation.
Research Findings and Future Directions
Given the limited availability of specific research findings on N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, future studies could focus on its synthesis optimization, biological screening, and potential applications in medicinal chemistry. The compound's structural complexity and the presence of multiple functional groups make it an interesting candidate for further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume